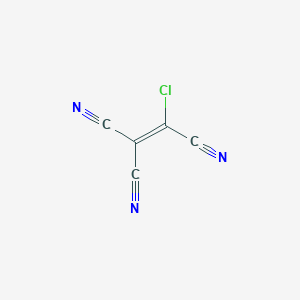
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by the presence of a pyrimidine ring substituted with bromine, chlorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-chlorophenyl)-3,6-dimethyluracil using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the high quality of the final product.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinedione derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Pyrimido[4,5-d]pyrimidine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and material science .
特性
CAS番号 |
32000-80-9 |
|---|---|
分子式 |
C12H10BrClN2O2 |
分子量 |
329.57 g/mol |
IUPAC名 |
5-bromo-1-(4-chlorophenyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrClN2O2/c1-7-10(13)11(17)15(2)12(18)16(7)9-5-3-8(14)4-6-9/h3-6H,1-2H3 |
InChIキー |
AGQRXQWWIXPGKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


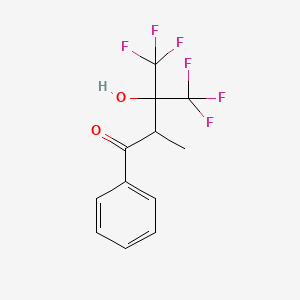
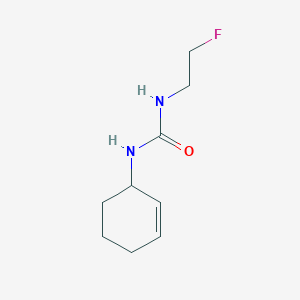
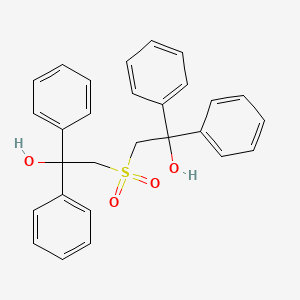
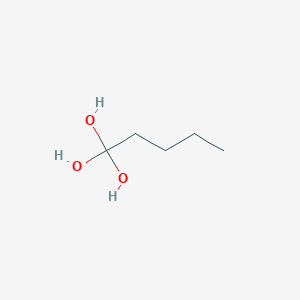
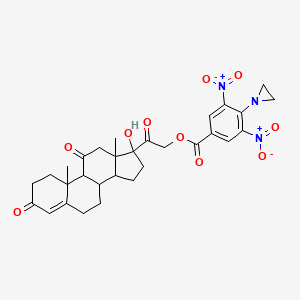
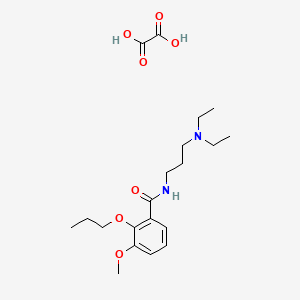
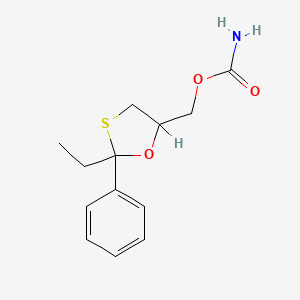
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
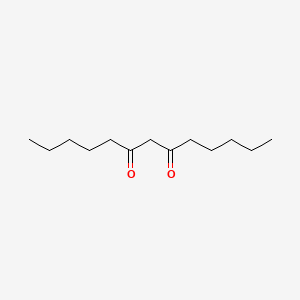
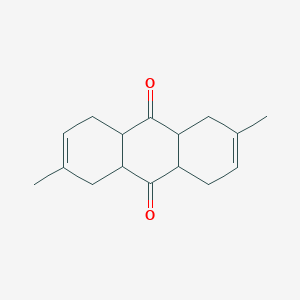
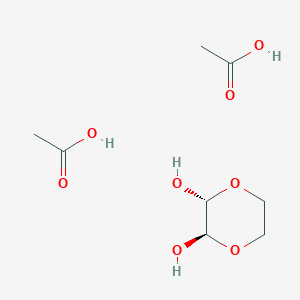
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
